molecular formula C8H6O2 B141574 Terephthalaldehyde CAS No. 623-27-8

Terephthalaldehyde

Cat. No. B141574
CAS RN: 623-27-8
M. Wt: 134.13 g/mol
InChI Key: KUCOHFSKRZZVRO-UHFFFAOYSA-N
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Description

Terephthalaldehyde is an organic compound that is primarily used as a precursor in the synthesis of various polymers and metal-organic frameworks (MOFs). It is characterized by the presence of two formyl groups attached to a benzene ring, which makes it a useful building block in organic synthesis due to its reactivity with various nucleophiles and its ability to form strong covalent bonds .

Synthesis Analysis

The synthesis of terephthalaldehyde-based compounds can be achieved through various methods. For instance, terephthalaldehyde has been used in the hydrothermal synthesis of gallium terephthalate MIL-53(Ga), a MOF-type compound, in the presence of terephthalic acid under mild conditions . Additionally, terephthalaldehyde can be polymerized with ethylmagnesium bromide and aluminum alkoxides as catalysts to obtain polyesters through the Tishchenko reaction .

Molecular Structure Analysis

The molecular structure of terephthalaldehyde derivatives has been extensively studied. For example, the crystalline structure of polyimines derived from terephthalaldehyde and aliphatic diamines has been investigated using X-ray diffraction, revealing that the mesogenic units in the crystalline phase can adopt both "cis" and "trans" conformations . Similarly, the molecular geometry and vibrational frequencies of Bis(melaminium) terephthalate dihydrate, another derivative, have been calculated using density functional theory (DFT) methods .

Chemical Reactions Analysis

Terephthalaldehyde undergoes various chemical reactions due to its reactive formyl groups. It has been found to exhibit strong covalent hydration in aqueous solution, with one of the formyl groups present as a geminal diol . In the context of MOFs, terephthalaldehyde-based frameworks have been used as catalysts for reactions such as cross-aldol condensation, demonstrating the potential of these materials in catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of terephthalaldehyde and its derivatives are influenced by their molecular structure. The compound's ability to form strong hydrogen bond interactions is evident in the hydration behavior observed in spectrophotometric and electroanalytical studies . The n→π* absorption and phosphorescence of terephthalaldehyde have also been studied, indicating that the compound's spectral properties are affected by its molecular vibrations and electronic states . Furthermore, the synthesis of coordination polymers with terephthalate highlights the role of intermolecular interactions in determining the magnetic properties of these materials .

Scientific Research Applications

Solvent Influence on Rotational Isomerism

Research by Konopacka et al. (2006) explored the impact of different solvents on the rotational isomerism of terephthalaldehyde. Their study combined experimental methods like dipole moment measurements and infrared spectroscopy with theoretical calculations. This investigation provided insights into the conformational analysis and relative stabilities of terephthalaldehyde isomers, enhancing our understanding of its behavior in different solvent environments (Aleksandra Konopacka et al., 2006).

Cross-Linking in Gelatin Membrane

Biscarat et al. (2015) proposed terephthalaldehyde as a non-toxic and non-volatile agent for cross-linking in gelatin membranes. Their study determined optimal cross-linking parameters and demonstrated how terephthalaldehyde enhances the hydrophobic character of the gelatin matrix, significantly increasing its water resistance (J. Biscarat et al., 2015).

Crystal Structure Analysis

The crystal structure of terephthalaldehyde has been elucidated by Britton (1998), revealing its monoclinic crystals formation and providing detailed insights into its molecular geometry. This understanding is crucial for applications in material science and chemistry (D. Britton, 1998).

Covalent Hydration Studies

Baymak et al. (2005) conducted spectrophotometric and electroanalytical studies on terephthalaldehyde, focusing on its covalent hydration properties. Their findings contribute to the broader understanding of the chemical behavior of terephthalaldehyde in aqueous solutions (M. S. Baymak et al., 2005).

Polymorphs and Structural Transformations

Teng and Wang (2008) discovered a new orthorhombic polymorph of terephthalaldehyde. Their research into the crystal structure and transformations provides valuable information for the development of new materials and understanding polymorphism in organic compounds (L. Teng & Zhiguo Wang, 2008).

Safety And Hazards

Terephthalaldehyde may be harmful if inhaled, absorbed through skin, or swallowed. It may cause skin, eye, and respiratory tract irritation .

Future Directions

Terephthalaldehyde is a promising candidate for solid–liquid extraction of rare-earth elements with a capacity higher than 50 mg/g . It is also used as an intermediate for the preparation of dyes and fluorescent whitening agents .

properties

IUPAC Name

terephthalaldehyde
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InChI

InChI=1S/C8H6O2/c9-5-7-1-2-8(6-10)4-3-7/h1-6H
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InChI Key

KUCOHFSKRZZVRO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1C=O)C=O
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Molecular Formula

C8H6O2
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Related CAS

27456-81-1
Record name 1,4-Benzenedicarboxaldehyde, homopolymer
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DSSTOX Substance ID

DTXSID6060769
Record name 1,4-Benzenedicarboxaldehyde
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Molecular Weight

134.13 g/mol
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Physical Description

White to cream crystalline powder; [Alfa Aesar MSDS]
Record name Terephthalaldehyde
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Boiling Point

246 °C
Record name Terephthaldehyde
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Flash Point

76 °C (169 °F) - closed cup
Record name Terephthaldehyde
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Solubility

In water, 200 mg/L at 25 °C, Insoluble in water, Very soluble in ethanol; soluble in ethyl ether, chloroform, alkalies
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Product Name

Terephthalaldehyde

Color/Form

Needles from water

CAS RN

623-27-8
Record name 1,4-Benzenedicarboxaldehyde
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Record name TEREPHTHALALDEHYDE
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Melting Point

117 °C
Record name Terephthaldehyde
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Synthesis routes and methods I

Procedure details

Using a similar method to Example 1, a mixture of 200 parts of 4-(hydroxymethyl)-benzyl alcohol and 400 parts of dioxane with 290 parts of air is passed per hour over the catalyst at 600° C. and 1.1 bar. The residence time is 0.05 second and the throughput is 0.3 tonne/m2.h. 124 parts of terephthaldialdehyde (in the form of a 22 percent strength by weight solution) are obtained per hour, corresponding to a yield of 63% of theory. The conversion is 92 percent and the space-time yield is 6 grams of terephthaldialdehyde per cm3 of catalyst volume per hour.
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200
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Synthesis routes and methods II

Procedure details

3.0 Moles of 2,4,6-trimethylpyridine, 4.5 moles of terephthaldehyde, 9.0 moles of acetic acid and 9.0 moles of acetic anhydride are prereacted at 140° C. for 6 hours. The reaction mixture is then cooled to 120° C. and 4.5 moles of 2-methyl-5-vinylpyridine is added. Stirring at 120° C. is continued for 8 hours. The reaction mixture is cooled, and the acetic acid is neutralized with 10% sodium hydroxide. The organic phase is separated, dissolved in tetrahydrofuran (THF) and filtered. The radical inhibitors o-aminophenol and t-butylcatechol are added at the 0.05% and 0.1% levels, respectively. VPSP is isolated by pouring the THF solution into methanol to obtain a solid precipitate. The solid is dried in vacuo to constant weight. The material thus obtained has a melting point exotherm by DSC at 99° C. and a molecular weight of greater than 3000 as determined by vapor pressure osmometry.
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9 mol
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Synthesis routes and methods III

Procedure details

A phosphonium salt (A) was synthesized by the reaction of 2,5-diethyl-P-xylylene dibromide with triphenylphosphine in an N,N-dimethylformamide solvent, and a phosphonium salt (B) was synthesized by the reaction of 2,5-diheptyloxy-p-xylylene dibromide with triphenylphosphine in an N,N-dimethylformamide solvent. The obtained two phosphonium salts (A) (4.1 parts by weight) and (B) (1.0 part by weight) and terephthalaldehyde (0.8 parts by weight) were dissolved in ethyl alcohol. For a 3-hour polymerization, an ethyl alcohol solution containing 0.8 parts by weight of lithium ethoxide was added dropwise to an ethyl alcohol solution of the phosphonium salts and dialdehyde at room temperature. After allowed to stand alone at room temperature overnight, the reaction solution was subjected to fractionation by precipitation. The precipitate was then filtered out, washed with ethyl alcohol, and dissolved in chloroform, to which ethanol was added for re-precipitation. The obtained product was dried under reduced pressure to obtain 0.35 parts by weight of the end polymer. This is called a polymeric fluorescent substance 1. Set out below are the repeating unit in polymeric fluorescent substance 1 and its molar ratio calculated from the charge ratio of monomers.
[Compound]
Name
2,5-diethyl-P-xylylene dibromide
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Synthesis routes and methods IV

Procedure details

In the same manner as in Example 3, the operation was conducted, except that 0.55 g (4 mmols) of p-xylylene glycol was used in place of m-methoxybenzyl alcohol and 1 ml (17.4 mmols) of acetic acid was used in place of 2 ml of acetic acid, and also 1 ml of water and 0.4 g (2.7 mmols) of sodium bromate were used. With respect to the components in the reaction solution, the intended p-phthalaldehyde was produced in an area ratio, as determined by gas chromatography, of 56.0% and p-hydroxymethylbenzaldehyde as a product at the intermediate stage (compound in which only one among two hydroxymethyl groups in a molecule of the raw material was replaced by a formyl group) was produced in an area ratio of 28.6%.
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0.55 g
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1 mL
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0.4 g
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1 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Terephthalaldehyde
Reactant of Route 2
Terephthalaldehyde
Reactant of Route 3
Terephthalaldehyde
Reactant of Route 4
Terephthalaldehyde
Reactant of Route 5
Reactant of Route 5
Terephthalaldehyde
Reactant of Route 6
Terephthalaldehyde

Citations

For This Compound
7,490
Citations
D Britton - Journal of chemical crystallography, 1998 - Springer
… Terephthalaldehyde forms monoclinic crystals, space group P21/a, a = 12.698(6), b = 3.845(2… To explore this possibility further, the structure of terephthalaldehyde has been determined. …
Number of citations: 8 link.springer.com
HB Sonmez, FG Kuloglu, K Karadag, F Wudl - Polymer journal, 2012 - nature.com
… )cyclohexane and terephthalaldehyde in toluene in the presence of a trace amount of acid. In this study, a series of spiro polymers based on terephthalaldehyde and isophthalaldehyde …
Number of citations: 17 www.nature.com
AP Hitchcock, SG Urquhart… - The Journal of Physical …, 1992 - ACS Publications
1. Introduction Electronic states involving excitation and ionisation of inner-shell (core) electrons are a localized and rather sensitive probe of the environment in the region of the core …
Number of citations: 119 pubs.acs.org
N Díez, R Mysyk, W Zhang, E Goikolea… - Journal of Materials …, 2017 - pubs.rsc.org
… of melamine and terephthalaldehyde were prepared in this … g of melamine (M), 1.36 g of terephthalaldehyde (T) and 5.0 g of … of melamine and terephthalaldehyde was also conducted in …
Number of citations: 60 pubs.rsc.org
Q Weng, J Yi, X Chen, D Luo, Y Wang, W Sun… - ACS …, 2020 - ACS Publications
Theoretically, the two aldehydes of terephthalaldehyde (TPA) are equivalent, so the single or double Schiff base from TPA and d-glucosamine (Glc) may be formed at the same time. …
Number of citations: 21 pubs.acs.org
Y Huang, X Zhang, W Cui, X Wang, B Li… - New Journal of …, 2020 - pubs.rsc.org
Terephthalic acid-based aromatic amides A1 and A2 and a terephthalaldehyde Schiff-base SB are synthesized, allowing stable gelation with numerous types of organic solvents. …
Number of citations: 9 pubs.rsc.org
H MuĞlu, H Yakan, TK Bakir - Turkish Journal of Chemistry, 2020 - journals.tubitak.gov.tr
… prepared from terephthalaldehyde biscarbohydrazone … Terephthalaldehyde bis (thio/carbohydrazone) was synthesized by the reaction of (thio)/carbohydrazide and terephthalaldehyde …
Number of citations: 22 journals.tubitak.gov.tr
L Granado, R Tavernier, G Foyer, G David… - Chemical Engineering …, 2020 - Elsevier
… This paper presents innovative and highly-performant phenol-terephthalaldehyde … In response, we have proven that terephthalaldehyde (TPA) – a commercially available aromatic …
Number of citations: 19 www.sciencedirect.com
MS Baymak, WJ Bover, H Celik, P Zuman - Electrochimica acta, 2005 - Elsevier
Electroreduction of terephthalaldehyde (benzene-1,4-dicarboxaldehyde) (I) in protic media is complicated by acid–base and hydration–dehydration equilibria. At pH 0–5.5 the …
Number of citations: 21 www.sciencedirect.com
S Shaygan, H Pasdar, N Foroughifar, M Davallo… - applied sciences, 2018 - mdpi.com
In this study, N-propyl-benzoguanamine-SO 3 H magnetic nanoparticles (MNPs) were used as a catalyst for the synthesis of new Schiff base ligands from condensation reaction of …
Number of citations: 60 www.mdpi.com

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